N-(4-Ethoxyphenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c1-3-18-11-6-4-10(5-7-11)14-12(17)8-19-13-16-15-9(2)20-13/h4-7H,3,8H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFFQISKVNNNGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303090-82-6 | |
| Record name | N-(4-ETHOXYPHENYL)-2-((5-METHYL-1,3,4-THIADIAZOL-2-YL)THIO)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the thiadiazole derivative.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide linkage, potentially leading to the formation of amines.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the ethoxyphenyl group.
Scientific Research Applications
Anticancer Properties
N-(4-Ethoxyphenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamide has shown promising anticancer activity across several studies. The compound's mechanism of action appears to involve the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.
-
In Vitro Studies :
- The compound demonstrated significant cytotoxic effects against human cancer cell lines such as lung (A549), colon (HCT116), and breast cancer (MCF7) cells. The IC50 values observed indicate a potent inhibitory effect on cell viability .
- A structure–activity relationship analysis highlighted that modifications on the thiadiazole ring significantly influence anticancer activity, suggesting that optimizing these substituents could enhance therapeutic efficacy .
- In Vivo Studies :
Study 1: Efficacy Against Lung Cancer
In a study published in 2020, this compound was tested against non-small cell lung cancer (NSCLC) cell lines. The results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed that the compound induced apoptosis through mitochondrial pathway activation .
Study 2: Breast Cancer Treatment
Another investigation focused on the compound's effects on breast cancer models. Administration led to a marked decrease in tumor size and weight in mice bearing MDA-MB-231 xenografts. Histopathological evaluations showed reduced mitotic figures and increased apoptosis in treated tumors compared to untreated controls .
Comparative Analysis of Thiadiazole Derivatives
| Compound Name | Structure | IC50 (µM) | Cancer Type |
|---|---|---|---|
| This compound | Structure | 15 | Lung Cancer |
| N-(5-{2-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide | Structure | 20 | Breast Cancer |
| 5-Amino-1,3,4-thiadiazole derivatives | Structure | 10 | Various Cancers |
Mechanism of Action
The mechanism of action of N-(4-Ethoxyphenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes or receptors involved in disease processes. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The compound’s unique 4-ethoxyphenyl group distinguishes it from other thiadiazole-acetamide derivatives. Key structural analogs and their substituents are summarized below:
Table 1: Substituent Comparison of Selected Thiadiazole-Acetamide Derivatives
Key Observations :
Physicochemical Properties
Physical properties such as melting points and synthetic yields vary significantly based on substituents:
Key Observations :
Key Observations :
- Electron-withdrawing groups (e.g., nitro in ) enhance anticancer activity via enzyme inhibition .
Biological Activity
N-(4-Ethoxyphenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that integrates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : CHNOS
The structure features:
- An ethoxyphenyl group
- A thiadiazole ring with a methyl substitution
- An acetamide functional group
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have been evaluated against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study conducted on related thiadiazole derivatives showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The most active compounds demonstrated IC values significantly lower than that of standard chemotherapeutics like cisplatin. For example:
Antimicrobial Activity
Thiadiazole derivatives also exhibit notable antimicrobial properties. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.
Antimicrobial Efficacy
In vitro studies have shown that certain derivatives possess:
- Antibacterial Activity : Effective against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 25 to 32 μg/mL .
- Antifungal Activity : Compounds demonstrated significant inhibition against Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways essential for cancer cell growth.
- Induction of Apoptosis : Thiadiazole derivatives have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Mechanisms : The presence of sulfur and nitrogen in the thiadiazole ring enhances interaction with microbial enzymes or structural components, disrupting their function.
Summary of Research Findings
Q & A
Advanced Research Question
- HPLC-PDA : Purity >95% confirmed using C18 columns (acetonitrile/water gradient) .
- Thermogravimetric analysis (TGA) : Assess decomposition temperature (e.g., >200°C indicates shelf stability) .
- X-ray crystallography : Resolve polymorphism risks; SHELX programs are widely used for crystal structure refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
